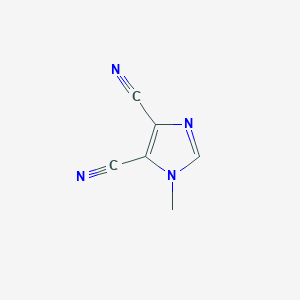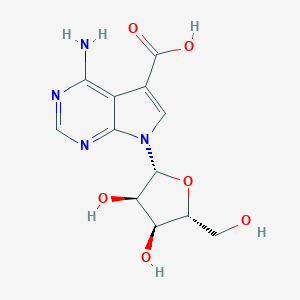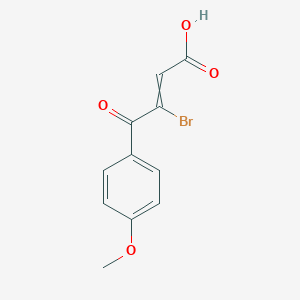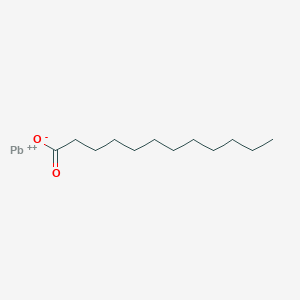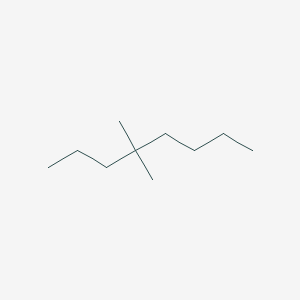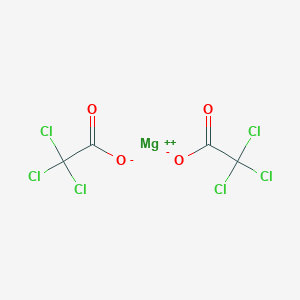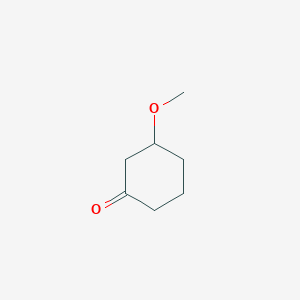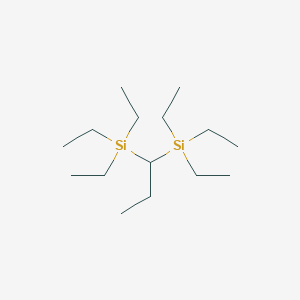
Triethyl(1-triethylsilylpropyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl(1-triethylsilylpropyl)silane is a chemical compound that belongs to the organosilicon family. It is widely used in various scientific research applications, including organic synthesis, catalysis, and material science.
Wirkmechanismus
The mechanism of action of triethyl(1-triethylsilylpropyl)silane is not fully understood. However, it is believed to act as a nucleophile in various chemical reactions, including the hydrosilylation of alkenes. It is also believed to act as a reducing agent in the reduction of carbonyl compounds.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of triethyl(1-triethylsilylpropyl)silane. However, it is known to be a relatively non-toxic compound and is not considered to be harmful to human health.
Vorteile Und Einschränkungen Für Laborexperimente
Triethyl(1-triethylsilylpropyl)silane has several advantages for lab experiments. It is a relatively stable compound and can be easily stored and transported. It is also an effective reagent for the preparation of various silicon-containing compounds and is commonly used in organic synthesis. However, it has some limitations, including its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research and development of triethyl(1-triethylsilylpropyl)silane. One potential area of research is the development of new synthesis methods that are more cost-effective and environmentally friendly. Another potential area of research is the exploration of new scientific research applications for this compound, including its use in the development of new materials and catalysts.
Conclusion:
In conclusion, triethyl(1-triethylsilylpropyl)silane is a versatile compound with a wide range of scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there is still much to learn about this compound, it is clear that it has significant potential for future scientific research and development.
Synthesemethoden
Triethyl(1-triethylsilylpropyl)silane can be synthesized through the Grignard reaction. In this reaction, magnesium is added to an alkyl halide, followed by the addition of silicon tetrachloride. The resulting product is then treated with triethylsilane to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Triethyl(1-triethylsilylpropyl)silane has a wide range of scientific research applications. It is commonly used in organic synthesis as a reagent for the preparation of various silicon-containing compounds. It is also used as a catalyst in various chemical reactions, including the hydrosilylation of alkenes and the reduction of carbonyl compounds. Additionally, it is used in material science as a precursor for the synthesis of silicon-containing polymers.
Eigenschaften
CAS-Nummer |
17955-47-4 |
|---|---|
Produktname |
Triethyl(1-triethylsilylpropyl)silane |
Molekularformel |
C15H36Si2 |
Molekulargewicht |
272.62 g/mol |
IUPAC-Name |
triethyl(1-triethylsilylpropyl)silane |
InChI |
InChI=1S/C15H36Si2/c1-8-15(16(9-2,10-3)11-4)17(12-5,13-6)14-7/h15H,8-14H2,1-7H3 |
InChI-Schlüssel |
VWFCXQRCCLPCOU-UHFFFAOYSA-N |
SMILES |
CCC([Si](CC)(CC)CC)[Si](CC)(CC)CC |
Kanonische SMILES |
CCC([Si](CC)(CC)CC)[Si](CC)(CC)CC |
Synonyme |
1,1-Bis(triethylsilyl)propane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2H-quinolin-1-yl]-phenylmethanone](/img/structure/B95160.png)
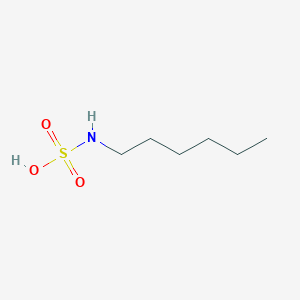
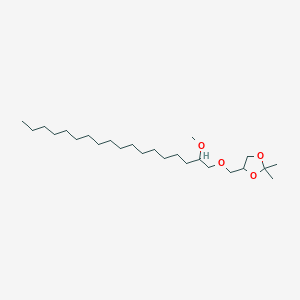
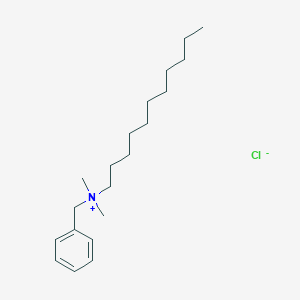
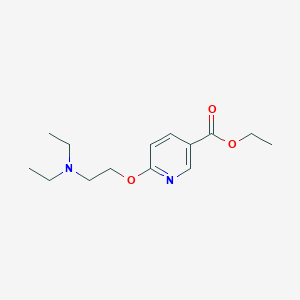
![9,10-Anthracenedione, 1-[[4-(phenylsulfonyl)phenyl]amino]-](/img/structure/B95171.png)
